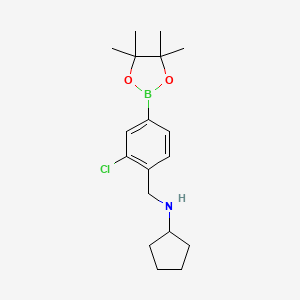

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

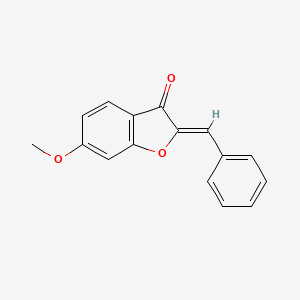

N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. Nicotinamides are structurally related to vitamin B3 and have been extensively studied for their potential therapeutic applications, including antineoplastic activities. The compound is characterized by the presence of a methoxy group and a tetrahydropyran ring attached to the nicotinamide moiety, which may influence its biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of nicotinamide derivatives, such as the 6-substituted nicotinamides, typically involves the introduction of various substituents at the 6-position of the nicotinamide ring. In the case of this compound, the synthesis would likely involve the formation of a methoxy group and the subsequent attachment of a tetrahydropyran ring to the nicotinamide core. The paper titled "Some 6-substituted nicotinamides: synthesis and antineoplastic activities" describes the preparation of various 6-substituted nicotinamides, which provides a foundation for understanding the synthetic routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of this compound is expected to be complex due to the presence of multiple functional groups. The methoxy group and the tetrahydropyran ring are likely to influence the overall conformation and electronic distribution of the molecule. These structural features can affect the compound's interaction with biological targets, such as enzymes or receptors. The paper on the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides discusses the affinities of nicotinamide derivatives for 5-HT3 and dopamine D2 receptors, suggesting that structural modifications can significantly impact receptor binding .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. For instance, the methoxy group in this compound may participate in nucleophilic substitution reactions, while the tetrahydropyran ring could be involved in ring-opening reactions under acidic or basic conditions. The reactivity of such compounds is crucial for their biological activity and metabolism within the body.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of methoxy and tetrahydropyran groups could affect the compound's solubility in organic solvents and water, which is important for its bioavailability and therapeutic efficacy. The paper on the utilization of nicotinamide derivatives by mammals, insects, and bacteria provides insights into the biological activities of related compounds, which can be correlated with their physical and chemical properties .

科学的研究の応用

Nicotinamide Derivatives in Disease Mechanism Studies

Nicotinamide derivatives, including N-methoxy-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, could be significant in studying disease mechanisms, particularly in cancer and metabolic disorders. For instance, Nicotinamide N-methyltransferase (NNMT) inhibitors have been identified as valuable tools for biological and therapeutic hypotheses testing in various human diseases, highlighting the role of nicotinamide derivatives in understanding disease pathology and potential treatment strategies (Babault et al., 2018).

Role in Metabolic Pathways

Nicotinamide and its derivatives are integral to metabolic pathways, impacting the regulation of metabolism and energy production within cells. The biochemical properties and individual variation in the activity of nicotinamide N-methyltransferase (NNMT) elucidate the compound's influence on N-methylation of nicotinamide, pyridine, and related compounds, emphasizing its importance in metabolic regulation and potential therapeutic targets (Rini et al., 1990).

Antineoplastic Activities

The synthesis and evaluation of 6-substituted nicotinamides, including their antineoplastic activities, demonstrate the potential of nicotinamide derivatives in developing new therapeutic agents for cancer treatment. The modification of nicotinamide structure could yield compounds with moderate activity against various cancer models, offering a basis for further drug development and understanding of anticancer mechanisms (Ross, 1967).

Substrate Recognition and Enzyme Inhibition

Research into the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT) and its inhibition highlights the specificity of nicotinamide derivatives in modulating enzyme activity. Understanding these interactions is crucial for developing selective inhibitors that can modulate metabolic pathways and have therapeutic implications in diseases where NNMT is overexpressed (Peng et al., 2011).

特性

IUPAC Name |

N-methoxy-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-15-13(16)11-2-3-12(14-8-11)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUPUVMYMPFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)